PNMT Binding Affinity: Meta-Aminophenyl Piperazine Exhibits 10⁶-fold Weaker Inhibition Than Optimized Piperazine Derivatives
The compound displays a Ki value of 1.11 × 10⁶ nM against phenylethanolamine N-methyltransferase (PNMT) [1]. In contrast, the optimized second-generation PNMT inhibitor PNMT-IN-1, which also contains a piperazine moiety, exhibits a Ki of 1.2 nM [2]. This million-fold difference in potency establishes that CAS 206879-72-3 is a very weak PNMT binder, making it suitable as a negative control or a starting scaffold for optimization, but not as a direct PNMT-targeting agent.
| Evidence Dimension | PNMT Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM |
| Comparator Or Baseline | PNMT-IN-1 (second-generation PNMT inhibitor): 1.2 nM |
| Quantified Difference | ~925,000-fold weaker |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This quantitative difference informs procurement decisions when selecting a piperazine scaffold for PNMT-targeted projects; CAS 206879-72-3 is not a viable active lead but may serve as a control or a starting point for structure-based optimization.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] TargetMol. (n.d.). PNMT-IN-1. Ki = 1.2 nM. Retrieved from https://www.targetmol.cn/compound/PNMT-IN-1 View Source
